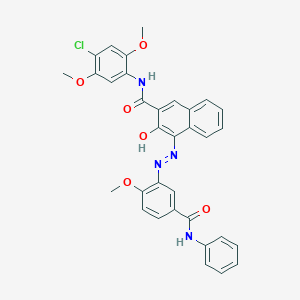

![molecular formula C24H17ClN4O4 B035989 4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide CAS No. 6471-50-7](/img/structure/B35989.png)

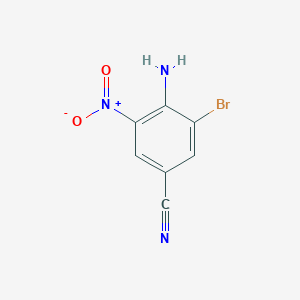

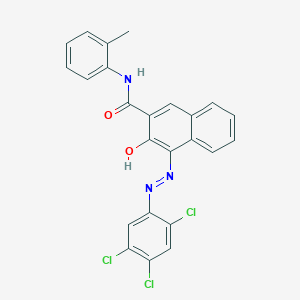

4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

Descripción general

Descripción

This compound represents a class of azo dyes, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings, often substituted with various functional groups to alter their chemical and physical properties. Azo dyes are widely studied for their vibrant colors, stability, and applications in industries ranging from textiles to optical materials.

Synthesis Analysis

The synthesis of complex azo compounds often involves azo coupling reactions, where an aromatic diazonium salt reacts with another aromatic compound. This process can be facilitated by various catalysts and conditions to achieve desired specificity and yield. For example, microwave-assisted synthesis methods have demonstrated efficiency in generating complex heteroaryl structures, including those similar to our compound of interest, by enhancing reaction rates and selectivity (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of azo compounds is pivotal in determining their optical and electronic properties. Studies involving density functional theory (DFT) and time-dependent DFT (TD-DFT) provide insights into the electronic configurations, molecular orbitals, and potential applications in photonic devices due to their unique absorption and emission characteristics (Louis et al., 2021).

Chemical Reactions and Properties

Azo compounds participate in various chemical reactions, including hydrogen bonding, π-π stacking, and electron transfer processes, which significantly influence their chemical stability and solubility. The ability to form stable complexes with metals or to undergo photoinduced electron transfer makes them suitable for applications in sensing, imaging, and as corrosion inhibitors (Elemike et al., 2017).

Aplicaciones Científicas De Investigación

Antibacterial Activity : A study by Kos et al. (2013) on ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, which share a similar structural framework, showed high biological activity against various Staphylococcus strains, including methicillin-resistant strains, and against mycobacterial species. This indicates potential for the use of these compounds in combating bacterial infections, especially drug-resistant strains. The antimicrobial activity is attributed to the inhibition of photosynthetic electron transport in bacteria, suggesting a unique mechanism of action that could be leveraged in developing new antibiotics (Kos et al., 2013).

Herbicidal Activity : The same compounds were also tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, an indicator of herbicidal activity. This suggests that derivatives of the compound could be developed into herbicides to control weed growth in agricultural settings. The study discusses the structure-activity relationships of these compounds, providing insights into how chemical modifications can enhance their herbicidal effectiveness (Kos et al., 2013).

Electrochemical and Photophysical Properties

Further research into azonaphthol derivatives, closely related to the compound of interest, reveals applications in electrochemical and photophysical domains. Jayadevappa et al. (2006) studied the electroreduction of azodyes, which includes similar azonaphthol compounds, highlighting their potential in electrochemical applications. These findings could pave the way for the development of new materials for electronic devices, sensors, or energy storage systems, given the unique electrochemical properties of azonaphthol derivatives (Jayadevappa et al., 2006).

Anticancer Potential

In the field of medicinal chemistry, derivatives of naphthalene carboxamide, similar to the compound , have been evaluated for their anticancer properties. Kauerová et al. (2016) demonstrated that nitro-substituted hydroxynaphthanilides exhibit antiproliferative and pro-apoptotic effects on human cancer cell lines. These compounds showed selective activity against cancer cells without affecting non-tumor cells, suggesting their potential as leads for the development of new anticancer agents (Kauerová et al., 2016).

Nanoparticle Synthesis

The preparation of nanoparticles using derivatives of azonaphthol has been explored, with Le et al. (2010) reporting the synthesis of nanosized pigment particles using a liquid precipitation method. The study highlights the excellent electrophoretic properties and photostability of these nanoparticles, indicating potential applications in electrophoretic displays and other nanotechnology-based devices (Le et al., 2010).

Safety And Hazards

The compound should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O4/c1-14-6-2-5-9-19(14)26-24(31)18-12-15-7-3-4-8-17(15)22(23(18)30)28-27-20-11-10-16(25)13-21(20)29(32)33/h2-13,30H,1H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHYPQWKGYEJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064381 | |

| Record name | 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

CAS RN |

6471-50-7 | |

| Record name | Pigment Red 14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, 4-(2-(4-chloro-2-nitrophenyl)diazenyl)-3-hydroxy-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 4-[2-(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)